Tetrahydrofuran vs. Unsubstituted Thiadiazole: cLogP and Aqueous Solubility Differentiation
The incorporation of a tetrahydrofuran-2-yl group at the 5-position of the 1,3,4-thiadiazole ring introduces a saturated oxygen heterocycle that acts as a dual hydrogen-bond acceptor, increasing topological polar surface area (TPSA) by approximately 9.2 Ų and reducing calculated logP (cLogP) relative to the unsubstituted analog N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide (CAS 677701-95-0) . This structural modification shifts the compound's physicochemical profile from a cLogP of ~1.8 (des-THF analog) to an estimated cLogP of ~1.1 for the target compound, commensurate with a predicted ~3- to 5-fold improvement in kinetic aqueous solubility based on the General Solubility Equation for neutral compounds in this MW range [1]. Such solubility enhancement is critical for achieving reproducible in vitro assay concentrations and reducing the requirement for DMSO co-solvent in cell-based Wnt reporter assays.
| Evidence Dimension | cLogP and aqueous solubility |
|---|---|
| Target Compound Data | cLogP ~1.1 (estimated); TPSA increment +9.2 Ų vs. des-THF analog |
| Comparator Or Baseline | N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide (CAS 677701-95-0): cLogP ~1.8; TPSA baseline |
| Quantified Difference | Δ cLogP ≈ -0.7 log units; predicted 3- to 5-fold solubility enhancement |
| Conditions | Calculated using fragment-based cLogP and TPSA methods; solubility predicted via General Solubility Equation (GSE) for neutral compounds, MW 290.34 g/mol |
Why This Matters
Researchers procuring indazole-3-carboxamide Wnt inhibitors should select the THF-substituted compound when aqueous solubility is a limiting factor in assay development, avoiding DMSO-induced artifacts that confound dose-response data.
- [1] Ran Y, Yalkowsky SH. Prediction of drug solubility by the General Solubility Equation (GSE). J Chem Inf Comput Sci. 2001;41(2):354-357. Framework applied to comparative cLogP analysis. View Source
